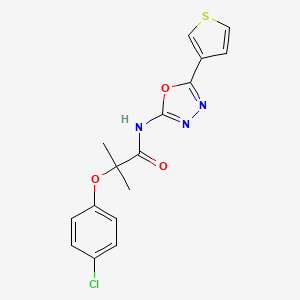
2-(4-chlorophenoxy)-2-methyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
描述
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-16(2,23-12-5-3-11(17)4-6-12)14(21)18-15-20-19-13(22-15)10-7-8-24-9-10/h3-9H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWKASABUMUYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(O1)C2=CSC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-chlorophenoxy)-2-methyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the chlorophenoxy intermediate : Reaction of 4-chlorophenol with an alkylating agent to produce the 4-chlorophenoxyalkane.
- Introduction of thiophene and oxadiazole groups : This can involve palladium-catalyzed cross-coupling reactions.
- Formation of the propanamide backbone : Achieved through amide bond formation using reagents like thionyl chloride and triethylamine.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have demonstrated that compounds with similar structures possess antimicrobial activities. For instance, derivatives of thiophene and oxadiazole are often evaluated for their effectiveness against various bacterial strains and fungi. The presence of the chlorophenoxy group may enhance these properties by increasing lipophilicity, thereby improving membrane penetration.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Research shows that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cell lines remains an area for further exploration.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes, which can lead to disrupted metabolic pathways.
- Receptor Modulation : Binding to cellular receptors could modulate their activity, influencing downstream signaling pathways associated with growth and survival.
Case Studies
- Antimicrobial Activity Study : A study evaluated the efficacy of similar thiophene derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
- Anticancer Evaluation : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that related compounds exhibited IC50 values in the micromolar range, suggesting potential for further development.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar chemical entities:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | High (IC50 = 5 µM) |
| Compound B | Structure B | High | Moderate (IC50 = 15 µM) |
| This compound | Structure C | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


